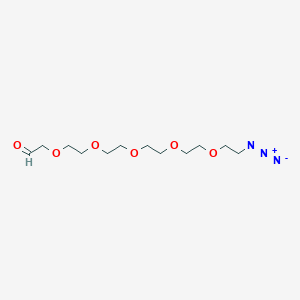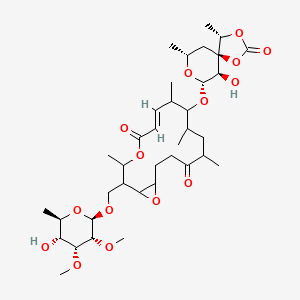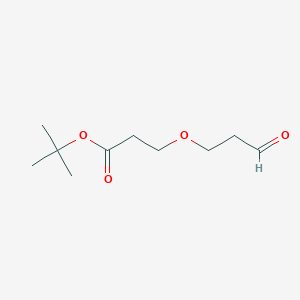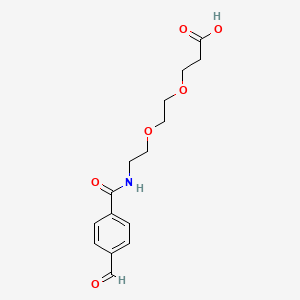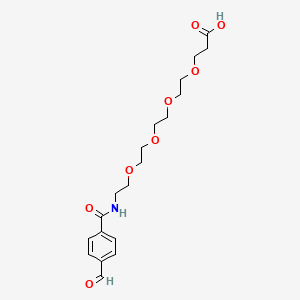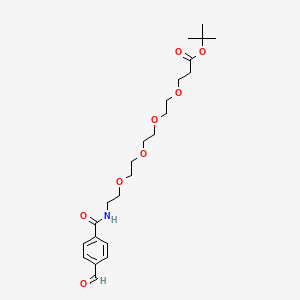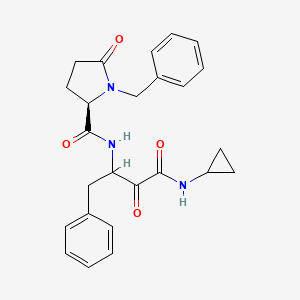
3-Pyridineacetic acid, 5-(2-((ethyl((phenylmethoxy)carbonyl)amino)methyl)-4-(trifluoromethyl)phenyl)-, sodium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM-206 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Rearrangement and Synthesis of Derivatives
3-Pyridineacetic acid derivatives have been utilized in chemical synthesis. For example, heating N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides in sodium hydroxide led to the formation of α-phenyl-2- and 4-pyridineacetic acid 1-oxides. These compounds were further processed to produce various esters and hydrochlorides, showcasing their versatility in synthetic chemistry (Naito, Dohmori, & Kotake, 1964).
Formation of Vitamin B6 Derivatives
The derivatives of 3-pyridineacetic acid have been used in the synthesis of Vitamin B6 derivatives and related substances. This process involves complex reactions demonstrating the compound's significance in the synthesis of biologically important molecules (Tomita, Brooks, & Metzler, 1966).
Preparation of Esters and Amides
These compounds have been crucial in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting their role in the development of novel chemical structures (Santilli, Kim, & Wanser, 1971).
Antagonists of Neuroexcitatory Amino Acids
Derivatives of 3-pyridineacetic acid have been synthesized as potential selective antagonists of neuroexcitatory amino acids. This application is crucial in the field of medicinal chemistry, particularly in the development of neurological disorder treatments (Goldberg, Luini, & Teichberg, 1983).
Pharmaceutical and Biomedical Research
Antimicrobial Activity
Some derivatives synthesized from 3-pyridineacetic acid have shown antimicrobial activity, making them potential candidates for developing new antibiotics or antiseptics (El-Sayed, 2006).
Enantioselective Reductions
Chiral bridged macrocyclic derivatives of 3-pyridineacetic acid have been explored for enantioselective reductions in organic synthesis, a process important in the pharmaceutical industry for producing enantiomerically pure compounds (Talma et al., 1985).
Synthesis of Fluorescent Brightening Agents
3-Pyridineacetic acid derivatives have been used to synthesize fluorescent brightening agents, indicating their potential in materials science and optical applications (Tagdiwala & Rangnekar, 2007).
Chirality Assignment of Carboxylic Acids
These compounds have been used in the preparation of polyacetylenes for chirality assignment of carboxylic acids, an essential process in stereochemistry and drug design (Yashima, Maeda, Matsushima, & Okamato, 1997).
Propiedades
Número CAS |
1224977-86-9 |
|---|---|
Fórmula molecular |
C25H22F3N2NaO4 |
Peso molecular |
494.44 |
Nombre IUPAC |
sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate |
InChI |
InChI=1S/C25H23F3N2O4.Na/c1-2-30(24(33)34-16-17-6-4-3-5-7-17)15-20-12-21(25(26,27)28)8-9-22(20)19-10-18(11-23(31)32)13-29-14-19;/h3-10,12-14H,2,11,15-16H2,1H3,(H,31,32);/q;+1/p-1 |
Clave InChI |
TWJVCZPXQPHXIU-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CC(=O)[O-])C(=O)OCC3=CC=CC=C3.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AM-206; AM 206; AM206; UNII-NCZ7ZWF0CR; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


